molecular formula C20H25ClN6O4 B2692311 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1040666-74-7

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2692311
CAS RN: 1040666-74-7
M. Wt: 448.91
InChI Key: CWXOIKPOEJIVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O4 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilatory and Anti-Asthmatic Activity

Research has been focused on the development of xanthene derivatives for their vasodilatory and anti-asthmatic activity. A study synthesized and characterized a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, finding significant pulmonary vasodilator activity, suggesting potential for anti-asthmatic agents (Bhatia et al., 2016).

Psychotropic Potential

Another line of research explored derivatives for their affinity and potential psychotropic activity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. One study developed 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Selected compounds exhibited antidepressant-like effects and anxiolytic-like activity in mice, underscoring the therapeutic promise of these compounds for mental health disorders (Chłoń-Rzepa et al., 2013).

Antihistaminic Properties

The antihistaminic activity of related compounds was also evaluated, with some showing promising inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. This suggests potential applications in the treatment of allergies and related respiratory conditions (Pascal et al., 1985).

Cardiovascular Activity

Research into cardiovascular applications revealed that derivatives could possess electrocardiographic, antiarrhythmic, and hypotensive activity, along with alpha1- and alpha2-adrenoreceptor affinities. This points towards potential uses in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Structural and Reactivity Studies

Structural analysis and reactivity studies of the compound and its derivatives contribute to understanding their pharmacological potential. Detailed examination of geometry, conformations, and hydrogen-bonding networks provides insights into their biological interactions and stability (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O4/c1-24-17-16(18(29)25(2)20(24)30)27(19(23-17)26-9-7-22-8-10-26)11-13(28)12-31-15-6-4-3-5-14(15)21/h3-6,13,22,28H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOIKPOEJIVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.